An In-depth Technical Guide to the Chemical Properties of N-ethyl-2-(piperidin-3-yloxy)acetamide
An In-depth Technical Guide to the Chemical Properties of N-ethyl-2-(piperidin-3-yloxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical properties of N-ethyl-2-(piperidin-3-yloxy)acetamide, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, established chemical principles, and computational predictions to offer a robust profile for researchers. This document covers the predicted physicochemical properties, a proposed synthetic route based on established methodologies, and a discussion of the potential biological significance of this compound class. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the design and development of novel therapeutics incorporating the piperidine scaffold.
Introduction: The Significance of the Piperidine Moiety in Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a versatile anchor for a variety of functional groups that can interact with biological targets.[3] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The specific compound, N-ethyl-2-(piperidin-3-yloxy)acetamide, combines the piperidine core with an N-ethyl acetamide side chain via an ether linkage, suggesting its potential to interact with a range of biological targets.
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of N-ethyl-2-(piperidin-3-yloxy)acetamide is characterized by a piperidine ring with an N-ethyl acetamide group attached at the 3-position through an oxygen atom.
Figure 1: 2D Chemical Structure of N-ethyl-2-(piperidin-3-yloxy)acetamide.
| Property | Predicted Value | Source/Basis of Prediction |
| Molecular Formula | C9H18N2O2 | Based on structure |
| Molecular Weight | 186.25 g/mol | Based on formula[6] |
| XLogP3-AA | ~ -0.1 to 0.5 | Estimated from analogs like N-(2-piperidin-2-ylethyl)acetamide (0.4)[7] and N-ethyl-2-(piperazin-1-yl)acetamide (-0.7)[8] |
| Hydrogen Bond Donors | 1 | The secondary amine in the piperidine ring and the N-H of the amide. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atom in the piperidine ring, the ether oxygen, and the carbonyl oxygen. |
| pKa | ~ 8.5 - 9.5 | Estimated based on the basicity of the piperidine nitrogen. |
| Solubility | Likely soluble in water and polar organic solvents. | Based on the presence of multiple polar functional groups capable of hydrogen bonding. |
Expert Insights on Physicochemical Properties: The presence of both hydrogen bond donors and acceptors, along with a relatively low predicted LogP value, suggests that N-ethyl-2-(piperidin-3-yloxy)acetamide is likely to have good aqueous solubility, a desirable property for many drug candidates. The basic piperidine nitrogen will allow for the formation of water-soluble salts, further enhancing its formulation potential.
Proposed Synthetic Pathway
A plausible and efficient synthesis of N-ethyl-2-(piperidin-3-yloxy)acetamide can be envisioned through a two-step process involving a Williamson ether synthesis followed by an amide coupling reaction. This approach leverages readily available starting materials and well-established reaction protocols.[9][10][11]
Figure 2: Proposed two-step synthesis of N-ethyl-2-(piperidin-3-yloxy)acetamide.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(piperidin-3-yloxy)acetate (Intermediate)
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Reaction Setup: To a stirred solution of N-Boc-3-hydroxypiperidine (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
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Causality: The use of a protecting group like Boc on the piperidine nitrogen prevents its reaction with the electrophile in the subsequent step. Sodium hydride is a strong base that deprotonates the hydroxyl group to form the more nucleophilic alkoxide.
-
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.
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Williamson Ether Synthesis: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N-Boc protected intermediate.
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Deprotection: Treat the purified intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group. After completion, neutralize the reaction mixture and extract the product to obtain ethyl 2-(piperidin-3-yloxy)acetate.
Step 2: Synthesis of N-ethyl-2-(piperidin-3-yloxy)acetamide (Final Product)
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Amide Formation: To a solution of ethyl 2-(piperidin-3-yloxy)acetate (1 equivalent) in a suitable solvent such as ethanol, add an excess of ethylamine (e.g., 2-3 equivalents in a sealed tube).
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Reaction Progression: Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC.
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Alternative: Alternatively, the ester can first be saponified to the corresponding carboxylic acid, 2-(piperidin-3-yloxy)acetic acid (CAS: 1225227-55-3), using a base like lithium hydroxide (LiOH).[12] The resulting carboxylic acid can then be coupled with ethylamine using standard peptide coupling reagents such as HATU or EDC/HOBt.
-
-
Work-up and Purification: After completion, remove the excess ethylamine and solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield N-ethyl-2-(piperidin-3-yloxy)acetamide.
Potential Biological Activity and Therapeutic Applications
While no specific biological data for N-ethyl-2-(piperidin-3-yloxy)acetamide has been published, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.
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CNS Activity: The piperidine scaffold is a common feature in many centrally acting agents. Depending on the overall physicochemical properties, N-ethyl-2-(piperidin-3-yloxy)acetamide could potentially cross the blood-brain barrier and interact with various CNS targets.
-
Enzyme Inhibition: The acetamide moiety can participate in hydrogen bonding interactions with enzyme active sites. For instance, related piperidine derivatives have been investigated as monoamine oxidase (MAO) inhibitors and monoacylglycerol lipase (MAGL) inhibitors.[4][13]
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Antimicrobial and Anticancer Activity: Numerous piperidine and acetamide derivatives have been reported to possess antimicrobial and cytotoxic properties.[14]
Proposed In-Vitro Screening Assays
To elucidate the biological activity of N-ethyl-2-(piperidin-3-yloxy)acetamide, a tiered screening approach is recommended.
Figure 3: Proposed workflow for in-vitro biological screening.
Protocol: Cell Viability Assay (MTT)
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Cell Culture: Plate a panel of human cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of N-ethyl-2-(piperidin-3-yloxy)acetamide for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Conclusion
N-ethyl-2-(piperidin-3-yloxy)acetamide represents an intriguing molecule with the potential for diverse pharmacological applications, stemming from its constituent piperidine and N-ethyl acetamide functionalities. While direct experimental data remains to be established, this guide provides a comprehensive theoretical framework for its chemical properties, a viable synthetic strategy, and a logical approach to exploring its biological potential. The information presented herein is intended to empower researchers to further investigate this and related compounds in the ongoing quest for novel and effective therapeutic agents.
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